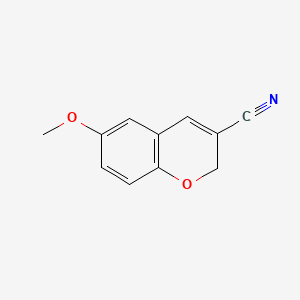

6-methoxy-2H-chromene-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

6-methoxy-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFAZOPNBVZSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206172 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-71-2 | |

| Record name | 3-Cyano-6-methoxychromene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2H-chromene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-methoxy-2H-chromene-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 6-methoxy-2H-chromene-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry. The document details a robust experimental protocol, presents quantitative data in a structured format, and illustrates the synthetic pathway for clarity.

Core Synthesis Route

The primary and most direct synthesis of this compound involves a one-pot reaction between 2-hydroxy-5-methoxybenzaldehyde and acrylonitrile, catalyzed by a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction proceeds via an initial Baylis-Hillman type addition followed by an intramolecular cyclization.

Reaction Scheme

Caption: Synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis protocol.

Table 1: Reactant and Catalyst Quantities

| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 2-hydroxy-5-methoxybenzaldehyde | 152.15 | 174.8 | 26.60 g | 1.0 |

| Acrylonitrile | 53.06 | 909.0 | 60 mL | 5.2 |

| DABCO | 112.17 | 40.1 | 4.5 g | 0.23 |

Table 2: Yield and Product Characterization

| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | Appearance |

| This compound | C₁₁H₉NO₂ | 187.19 | 32.72 | 24.05 | 73.5 | Light-yellow crystals |

Table 3: Spectroscopic Data

| Type | Nucleus/Region | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | - | d6-DMSO | 7.537 (br s, 1H), 6.896 (m, 3H), 4.803 (d, J=1.3Hz, 2H), 3.714 (s, 3H) |

Experimental Protocol

This protocol is adapted from a procedure reported in Organic Preparations and Procedures Daily[1].

Materials and Equipment

-

2-hydroxy-5-methoxybenzaldehyde

-

Acrylonitrile (BHT stabilized)

-

1,4-diazabicyclo[2.2.2]octane (DABCO)

-

Diethyl ether (Et₂O)

-

10% Sodium hydroxide (NaOH) aqueous solution

-

0.5 M Sulfuric acid (H₂SO₄)

-

Magnesium sulfate (MgSO₄)

-

Methanol (MeOH)

-

Round-bottom flask with reflux condenser

-

Heating oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

-

High-vacuum line

Procedure

-

Reaction Setup: To a round-bottom flask, add 2-hydroxy-5-methoxybenzaldehyde (26.60 g, 174.8 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (4.5 g). Add 20 mL of neat acrylonitrile to the mixture.[1]

-

Reaction Execution: Dilute the mixture with an additional 40 mL of acrylonitrile (for a total of 5.2 equivalents). Place the flask in a pre-heated oil bath at 110°C and reflux the mixture for 5 hours with stirring.[1]

-

Workup - Extraction: After 5 hours, cool the reaction mixture to room temperature. Dilute the mixture with 0.5 L of diethyl ether. Transfer the solution to a separatory funnel and wash with 250 mL of a 10% aqueous NaOH solution, shaking for 5 minutes. Separate the layers.[1]

-

Workup - Washing: Sequentially wash the organic phase with water (250 mL), 0.5 M sulfuric acid (250 mL), and then two more portions of water (2 x 250 mL). Re-extract all aqueous phases with an additional 250 mL of diethyl ether.[1]

-

Isolation of Crude Product: Combine all organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solidified residue is further dried on a high-vacuum line to yield the crude product as a yellow solid (approx. 30.2 g).[1]

-

Purification - Recrystallization: Recrystallize the crude product from 140 mL of methanol. Allow the solution to crystallize at 0°C overnight. Collect the light-yellow crystals by filtration, rinsing with a small amount of chilled methanol. This first crop should yield approximately 19.2 g of pure product.[1]

-

Further Purification: The mother liquor can be concentrated and recrystallized from smaller volumes of methanol at -20°C to obtain second and third crops, maximizing the total yield to approximately 24.05 g (73.5%).[1]

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

The Formation of 6-Methoxy-2H-chromene-3-carbonitrile: An In-depth Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 6-methoxy-2H-chromene-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The document details the underlying reaction mechanisms, provides established experimental protocols, and presents quantitative data to inform synthetic strategies.

Core Synthetic Strategy: A Tandem Reaction Cascade

The principal route for the synthesis of this compound involves a multi-step, one-pot reaction between 6-methoxysalicylaldehyde and an active methylene compound, typically malononitrile. This transformation is generally accepted to proceed through a tandem sequence of a Knoevenagel condensation followed by an intramolecular cyclization.

The overall reaction can be summarized as follows:

Caption: General reaction scheme for the synthesis of this compound.

The reaction is typically facilitated by a basic catalyst, which can range from inorganic bases to organic amines. The choice of catalyst and reaction conditions can significantly influence the reaction rate and the yield of the final product.

Detailed Reaction Mechanism

The formation of the chromene ring is a sequential process. The following sections detail the step-by-step mechanism.

Step 1: Knoevenagel Condensation

The reaction is initiated by a base-catalyzed Knoevenagel condensation between 6-methoxysalicylaldehyde and malononitrile.[1] The base abstracts a proton from the active methylene group of malononitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 6-methoxysalicylaldehyde. Subsequent dehydration of the resulting aldol-type adduct yields an intermediate, (2-(2-hydroxy-6-methoxybenzylidene)malononitrile).

References

An In-depth Technical Guide to the Chemical Properties of 6-methoxy-2H-chromene-3-carbonitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-methoxy-2H-chromene-3-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related structural analogs to provide a thorough and well-rounded profile.

Core Chemical Properties

This compound is a member of the chromene class of organic compounds, characterized by a benzopyran ring system. The presence of a methoxy group and a nitrile function imparts specific electronic and chemical characteristics to the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.20 g/mol | [2] |

| CAS Number | 57543-71-2 | [2] |

| Predicted XlogP | 1.7 | [1] |

| Predicted Melting Point | Data not available; a related compound, 6-methoxy-2H-1-benzopyran-3-carboxylic acid, has a melting point of 184-186 °C. | |

| Predicted Boiling Point | Data not available | |

| Solubility | Data not available; likely soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |

Synthesis and Experimental Protocols

Plausible Synthesis of this compound

A mixture of 4-methoxysalicylaldehyde, malononitrile, and a suitable catalyst (e.g., piperidine or a Lewis acid) in a solvent such as ethanol is subjected to heating, potentially under microwave irradiation to accelerate the reaction.[3][4] The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to yield the desired 2-amino-6-methoxy-2H-chromene-3-carbonitrile, which can then be deaminated to the target compound.

Experimental Workflow for a Related Chromene Synthesis

Caption: General workflow for the synthesis of chromene derivatives.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the expected spectral features are summarized below.[3]

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the protons of the dihydropyran ring, and a characteristic singlet for the methoxy group protons. |

| ¹³C NMR | Resonances for the carbon atoms of the benzopyran core, the nitrile carbon, and the methoxy carbon. |

| IR Spectroscopy | A sharp absorption band characteristic of the nitrile (C≡N) stretching vibration (around 2200-2260 cm⁻¹), and bands for C-O and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns. |

Biological Activity and Signaling Pathways

The chromene scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[5] Derivatives of 6-methoxychromene have shown particular promise in several therapeutic areas.

Antitumor Activity

Several studies have demonstrated the potent cytotoxic effects of 6-methoxychromene derivatives against various human cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancer cells.[3] The proposed mechanisms of action often involve the induction of apoptosis.

Apoptosis Induction Pathway

References

- 1. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 3. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of 6-methoxy-2H-chromene-3-carbonitrile: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a detailed overview of the spectroscopic analysis of 6-methoxy-2H-chromene-3-carbonitrile. Due to the limited availability of published experimental data for this specific compound, this document presents a compilation of predicted spectroscopic data alongside a proposed synthetic protocol adapted from established methodologies for structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a foundational understanding of the key analytical techniques required for the characterization of this molecule. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction

Chromene derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them attractive targets for synthetic and medicinal chemists. The substituent at the 6-position of the chromene ring, such as a methoxy group, can significantly influence the molecule's electronic properties and biological interactions. The carbonitrile group at the 3-position further enhances its potential as a versatile synthetic intermediate.

A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of newly synthesized chromene derivatives. This guide focuses on the key spectroscopic techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the chromene ring system is provided for clarity in the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Proposed Synthesis

A plausible synthetic route to this compound involves the reaction of 5-methoxysalicylaldehyde with acrylonitrile. This method is adapted from a known procedure for the synthesis of the analogous 6-chloro-2H-chromene-3-carbonitrile.[1]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted)

-

Reaction Setup: To a round-bottom flask, add 5-methoxysalicylaldehyde (1.0 eq.), acrylonitrile (2.5 eq.), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq.).

-

Reaction Conditions: The reaction mixture is heated to reflux overnight.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed successively with a dilute aqueous base (e.g., 10% NaOH), a dilute aqueous acid (e.g., 1N HCl), and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.0 | m | 3H | Aromatic-H |

| ~4.9 | s | 2H | O-CH₂ |

| ~3.8 | s | 3H | OCH₃ |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-O (aromatic) |

| ~148 | C-O (chromene) |

| ~130 - 110 | Aromatic & Olefinic C |

| ~118 | CN |

| ~65 | O-CH₂ |

| ~56 | OCH₃ |

| ~110 | C-CN |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group |

| ~2220 | C≡N (Nitrile) |

| ~1600, 1480 | C=C (Aromatic) |

| ~1250 | C-O (Aryl ether) |

| ~1100 | C-O (Alkyl ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electron Impact (EI))

| m/z | Interpretation |

| 187 | [M]⁺ (Molecular Ion) |

| 172 | [M - CH₃]⁺ |

| 158 | [M - CHO]⁺ |

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized chromene derivative.

Caption: Logical workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis of this compound. While experimental data for this specific molecule remains elusive in the current body of scientific literature, the predicted data and adapted experimental protocols presented herein offer valuable guidance for researchers undertaking its synthesis and characterization. The provided tables and diagrams are designed to facilitate a clear and structured approach to the analytical process. It is anticipated that future experimental work will validate and refine the predictive data contained within this guide.

References

Technical Guide: Spectroscopic and Synthetic Profile of 6-methoxy-2H-chromene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data and a validated experimental protocol for the synthesis of 6-methoxy-2H-chromene-3-carbonitrile. The information presented is intended to support research and development activities in medicinal chemistry and related fields.

Spectroscopic Data

The following tables summarize the ¹H NMR and ¹³C NMR data for this compound. The data is compiled from the peer-reviewed literature and presented in a standardized format for ease of reference and comparison.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference |

| 7.54 | br s | - | 1 | H-4 | [1] |

| 6.90 | m | - | 3 | H-5, H-7, H-8 | [1] |

| 4.80 | d | 1.3 | 2 | H-2 (CH₂) | [1] |

| 3.71 | s | - | 3 | -OCH₃ | [1] |

Spectrometer Frequency: 400 MHz[1] Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Data for this compound

While the synthesis publication confirms that ¹³C NMR spectra were recorded at 100 MHz in DMSO-d₆ (referenced to δ 39.5 ppm), the specific chemical shift values for this compound are not explicitly reported in the cited literature.[1]

Experimental Protocols

The following protocol for the synthesis of this compound is based on the methodology reported in Medicinal Chemistry Communications.[1]

Synthesis of this compound

-

Reactants:

-

Procedure:

-

To a solution of 2-hydroxy-5-methoxybenzaldehyde in acrylonitrile (20 mL), add 1,4-diazabicyclo[2][2][2]octane (DABCO).

-

Add an additional portion of acrylonitrile (40 mL).

-

Reflux the mixture for 5 hours under an argon atmosphere.

-

After cooling, dilute the reaction mixture with ether (0.5 L).

-

Wash the organic phase sequentially with 10% aqueous NaOH, 0.5 M aqueous H₂SO₄, and water.

-

Dry the organic phase over MgSO₄ and remove the solvent in vacuo.

-

Recrystallize the solid residue from methanol (300 mL) to yield the product as a light-yellow solid.[1]

-

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the synthesis of this compound.

Caption: Molecular structure and ¹H NMR assignments.

Caption: Synthetic workflow for this compound.

References

X-ray Crystal Structure of 6-Methoxy-2H-chromene-3-carbonitrile Derivatives: A Technical Guide

This technical guide provides an in-depth analysis of the X-ray crystal structure of 6-methoxy-2H-chromene-3-carbonitrile derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural and functional aspects of this class of compounds. Chromene derivatives are of significant interest due to their wide range of biological activities, including anticancer properties.[1][2][3] This document summarizes key crystallographic data, details experimental protocols for synthesis and structure determination, and visualizes relevant biological pathways.

Data Presentation: Crystallographic Data

The following tables summarize the crystallographic data for representative 6-methoxy-chromene derivatives. These tables provide a comparative overview of the key structural parameters obtained from single-crystal X-ray diffraction studies.

Table 1: Crystallographic Data for 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile. [1]

| Parameter | Value |

| Formula | C₂₁H₁₄Cl₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8561(4) |

| b (Å) | 9.2701(5) |

| c (Å) | 12.8343(7) |

| α (°) | 90 |

| β (°) | 89.852(4) |

| γ (°) | 90 |

| Volume (ų) | 934.9(1) |

| Z | 2 |

Table 2: Crystallographic Data for 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile. [4]

| Parameter | Value |

| Formula | C₂₁H₁₅BrN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.138(3) |

| b (Å) | 8.852(2) |

| c (Å) | 20.355(6) |

| α (°) | 90 |

| β (°) | 94.13(1) |

| γ (°) | 90 |

| Volume (ų) | 1819.8(8) |

| Z | 4 |

Table 3: Selected Bond Lengths for 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile. [4]

| Bond | Length (Å) |

| N25-C24 (C≡N) | 1.144(6) |

| C12-C24 (C-C≡N) | 1.415(4) |

| C1-O14 | 1.396(3) |

| C13-O14 | 1.352(3) |

Experimental Protocols

The synthesis and structural characterization of this compound derivatives involve multi-step chemical reactions followed by single-crystal X-ray diffraction analysis.

Synthesis of 2-amino-4-(substituted-phenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile Derivatives

A common and efficient method for the synthesis of these derivatives is a one-pot, three-component reaction.[5]

General Procedure:

-

A mixture of 4-methoxynaphthalen-1-ol (1 equivalent), a substituted benzaldehyde (1 equivalent), and malononitrile (1 equivalent) is prepared.[1][4]

-

The reactants are dissolved in a suitable solvent, such as ethanol.[1]

-

A catalytic amount of a base, like piperidine, is added to the mixture.[4]

-

The reaction mixture is then subjected to microwave irradiation (e.g., 400 W) for a short period (e.g., 2 minutes).[1][4]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, the solid product is filtered, washed with a suitable solvent (e.g., water or ethanol), and purified by recrystallization to obtain single crystals suitable for X-ray analysis.[5]

X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

General Procedure:

-

A suitable single crystal of the synthesized compound is mounted on a diffractometer.

-

X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a radiation source like Mo Kα.[6]

-

The collected data is processed, which includes cell refinement and data reduction.

-

An absorption correction is applied to the data (e.g., multi-scan).[6]

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for X-ray crystallography and a relevant signaling pathway inhibited by certain chromene derivatives.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 6-methoxy-2H-chromene-3-carbonitrile

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical properties, spectral data, and potential biological activities of 6-methoxy-2H-chromene-3-carbonitrile. The information is compiled from available literature and databases, offering a valuable resource for those engaged in research and development involving this class of compounds.

Core Physicochemical Characteristics

While experimental data for this compound is not extensively published, the following table summarizes its fundamental properties, supplemented with data from closely related analogs for comparative purposes.

| Property | Value | Source/Notes |

| CAS Number | 57543-71-2 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.20 g/mol | |

| Purity | ≥97% | Commercially available data.[1] |

| Melting Point | Data not available | For comparison, 8-methoxy-2H-chromene-3-carbonitrile has a melting point of 105-106 °C and 6-chloro-2H-chromene-3-carbonitrile has a melting point of 133-139 °C. |

| Boiling Point | Data not available | |

| Solubility | Data not available | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Spectral Data Analysis

Detailed experimental spectral data for this compound is limited. However, based on the analysis of related chromene structures, the following characteristic spectral features can be anticipated.[3][4][5][6]

| Technique | Expected Peaks and Signals |

| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.8 ppm), aromatic protons on the benzene ring, and protons of the pyran ring. |

| ¹³C NMR | Resonances for the carbon atoms of the methoxy group, the aromatic ring, the pyran ring, and the nitrile group. |

| FT-IR | Characteristic absorption bands for the nitrile group (C≡N) around 2200-2230 cm⁻¹, C-O-C stretching of the ether and pyran ring, and C=C stretching of the aromatic and pyran rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols: Synthesis of Chromene Derivatives

Representative Synthesis Protocol: Knoevenagel Condensation

This protocol outlines a general procedure for the synthesis of a 2-imino-2H-chromene-3-carbonitrile derivative, which is a potential precursor or analog of the target compound.

Materials:

-

5-methoxysalicylaldehyde

-

Malononitrile

-

Ethanol (or other suitable solvent like dioxane)

-

Piperidine (or another basic catalyst)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 5-methoxysalicylaldehyde and malononitrile in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2-imino-6-methoxy-2H-chromene-3-carbonitrile.

Biological Activity and Signaling Pathways

Chromene derivatives have garnered significant interest due to their wide range of pharmacological activities, most notably their potential as anticancer agents.[12][13][14] Several studies have demonstrated that certain chromene-based compounds exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[15][16][17][18][19]

EGFR Signaling Pathway and Potential Inhibition

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers.

Caption: EGFR Signaling Pathway and Potential Inhibition Point.

VEGFR-2 Signaling Pathway and Potential Inhibition

The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: VEGFR-2 Signaling and Potential Inhibition Point.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of chromene derivatives, which would be applicable to this compound.

Caption: General Experimental Workflow for Chromene Synthesis.

References

- 1. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. [PDF] The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives | Semantic Scholar [semanticscholar.org]

- 9. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 14. Investigation of derivatives of 2H-chromene oximes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 17. Dual VEGFR-2 and EGFRT790M inhibitors of phenyldiazenes: anticancer evaluations, ADMET, docking, design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ' In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Natural Chromene Compounds: A Technical Guide for Researchers

December 29, 2025

This technical guide provides an in-depth overview of the discovery and isolation of natural chromene compounds for researchers, scientists, and professionals in drug development. Chromenes, a class of heterocyclic compounds widely distributed in the plant kingdom, have garnered significant attention for their diverse and potent biological activities. This document details the methodologies for their extraction, purification, and structural elucidation, presents quantitative data in a structured format, and illustrates key experimental workflows and associated signaling pathways.

Introduction to Natural Chromene Compounds

Chromene, a benzopyran, is a key structural motif in a multitude of natural products, including flavonoids, tocopherols, and alkaloids.[1] These compounds are found in a variety of plant species, as well as in fungi and marine organisms. The inherent chemical diversity of the chromene scaffold has given rise to a wide array of derivatives with significant pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. This has made them attractive targets for natural product chemists and drug discovery programs.

Methodologies for Discovery and Isolation

The isolation of pure chromene compounds from their natural sources is a multi-step process that requires careful selection of extraction and purification techniques. The general workflow involves sample preparation, extraction of the crude mixture, followed by chromatographic separation and purification, and finally, structural elucidation and characterization.

Plant Material Collection and Preparation

The initial step involves the collection of the plant material, which should be properly identified and authenticated. The part of the plant containing the highest concentration of the target chromenes (e.g., leaves, stem bark, roots) is then harvested. The collected material is typically air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Chromene Mixtures

The selection of an appropriate extraction method and solvent is crucial for the successful isolation of chromenes. The choice depends on the polarity and stability of the target compounds.

Experimental Protocol: Solvent Extraction of Chromenes from Boenninghausenia albiflora

This protocol describes the extraction of coumarins, a class of compounds containing a chromene-like core, from the leaves of Boenninghausenia albiflora.

-

Maceration: Air-dried and powdered leaves of Boenninghausenia albiflora (1 kg) are macerated with methanol (3 x 5 L) at room temperature for 72 hours per extraction.

-

Filtration and Concentration: The methanolic extracts are combined and filtered. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The chromene-containing fractions are typically found in the less polar to medium-polarity fractions.

Chromatographic Purification of Chromene Compounds

Chromatography is the cornerstone of natural product isolation. A combination of different chromatographic techniques is often employed to achieve the desired purity of the isolated compounds.

-

Column Chromatography (CC): This is the primary technique used for the initial fractionation of the crude extract. Silica gel is the most common stationary phase, and a gradient elution is typically performed with a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used for rapid monitoring of the separation process, identification of the fractions containing the target compounds, and selection of appropriate solvent systems for further purification.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is used for the final purification of the isolated compounds to achieve high purity. Reversed-phase columns (e.g., C18) with a mobile phase of methanol/water or acetonitrile/water gradients are commonly used.

Experimental Protocol: Isolation of a Coumarin from Boenninghausenia albiflora

This protocol details the isolation of murraxocin, a coumarin, from the leaves of Boenninghausenia albiflora.[2]

-

Initial Column Chromatography: The crude methanolic extract (50 g) is subjected to silica gel column chromatography (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate (from 100:0 to 0:100).

-

Fraction Pooling and Further Chromatography: Fractions showing similar TLC profiles are combined. The fraction eluted with 20% ethyl acetate in n-hexane, containing the target coumarin, is further purified by a second silica gel column, eluting with a gradient of chloroform and methanol.

-

Final Purification: The compound is crystallized from a mixture of chloroform and methanol to yield pure murraxocin.[2]

Structural Elucidation of Isolated Chromenes

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and the extent of conjugation in the molecule.

-

Infrared (IR) Spectroscopy: Helps in the identification of functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups.

-

Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the compound through techniques like High-Resolution Mass Spectrometry (HRMS). Fragmentation patterns can give clues about the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation. 1D NMR (¹H and ¹³C) provides information about the number and type of protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC) are used to establish the connectivity between atoms in the molecule.

Quantitative Data of Isolated Natural Chromene Compounds

The following table summarizes the quantitative data for representative natural chromene and related compounds isolated from different plant sources.

| Compound Name | Plant Source | Yield | Molecular Formula | Molecular Weight | Key ¹H NMR Data (δ, ppm) | Key ¹³C NMR Data (δ, ppm) | Reference |

| Murraxocin | Boenninghausenia albiflora | Not Reported | C₁₇H₂₀O₅ | 304.34 | 7.95 (1H, d, J=9.5 Hz, H-4), 7.30 (1H, d, J=8.5 Hz, H-5), 6.75 (1H, d, J=8.5 Hz, H-6), 6.20 (1H, d, J=9.5 Hz, H-3), 3.90 (3H, s, OMe) | 161.2 (C-2), 112.8 (C-3), 143.5 (C-4), 128.7 (C-5), 113.1 (C-6), 160.5 (C-7), 115.6 (C-8), 155.8 (C-9), 112.5 (C-10) | [2] |

Biological Activities and Signaling Pathways

Natural chromene compounds have been shown to modulate various cellular signaling pathways, which underlies their therapeutic potential. Two of the most significant pathways are the NF-κB and PI3K/Akt pathways, which are often dysregulated in inflammatory diseases and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival.[3][4] Several natural compounds, including some chromene derivatives, have been shown to inhibit the NF-κB signaling pathway.[5][6][7] Inhibition can occur at various steps, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm, or by inhibiting the nuclear translocation of the active NF-κB dimer.

Caption: Inhibition of the NF-κB signaling pathway by natural chromenes.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, growth, and survival.[8][9][10] Its aberrant activation is a hallmark of many cancers. Natural products are being investigated as inhibitors of this pathway.[8][9][10][11] Some chromenes may exert their anticancer effects by inhibiting key components of this pathway, such as PI3K or Akt, leading to the induction of apoptosis.

Caption: Inhibition of the PI3K/Akt signaling pathway by natural chromenes.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the discovery and isolation of natural chromene compounds.

Caption: General workflow for chromene isolation and characterization.

Conclusion

The discovery and isolation of natural chromene compounds represent a promising avenue for the development of new therapeutic agents. This guide has outlined the key methodologies, from initial extraction to final characterization, providing a framework for researchers in the field. The provided experimental protocols and quantitative data serve as a practical resource, while the illustrated signaling pathways offer insights into their potential mechanisms of action. Further research into the vast diversity of natural chromenes is warranted to unlock their full therapeutic potential.

References

- 1. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of an insecticidal coumarin from Boenninghausenia albiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel chromene derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Cytotoxicity Screening of 6-methoxy-2H-chromene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromenes and their derivatives represent a significant class of heterocyclic compounds that are prevalent in a wide range of natural products and synthetic molecules. This scaffold is of great interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The 2-amino-4H-chromene-3-carbonitrile core, in particular, has been identified as a promising pharmacophore for the development of novel cytotoxic agents.[1][3]

This technical guide outlines a comprehensive framework for the initial in vitro cytotoxicity screening of a novel derivative, 6-methoxy-2H-chromene-3-carbonitrile . The evaluation of a new chemical entity's cytotoxic potential is a critical first step in the drug discovery pipeline.[4][5] It provides essential data on the compound's concentration-dependent effects on cell viability and proliferation, helps to elucidate the primary mechanism of cell death, and allows for the determination of key potency metrics such as the half-maximal inhibitory concentration (IC₅₀).[6]

The protocols detailed herein cover three fundamental assays: the MTT assay to assess metabolic viability, the Lactate Dehydrogenase (LDH) assay to measure membrane integrity, and the Annexin V/Propidium Iodide (PI) assay to characterize the mode of cell death. Adherence to these standardized methods will ensure the generation of robust and reproducible data, facilitating informed decisions for the further development of this compound as a potential therapeutic agent.

Overall Experimental Workflow

The initial screening process follows a logical progression from general viability assessment to a more detailed investigation of the cell death mechanism. This multi-assay approach ensures a comprehensive preliminary understanding of the compound's cytotoxic profile.

Detailed Experimental Protocols

Cell Culture and Compound Preparation

-

Cell Lines :

-

Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human hepatocellular carcinoma (HepG2) are selected as representative cancer cell lines.

-

Human Embryonic Kidney 293 (HEK293) cells are used as a non-cancerous control to assess selectivity.

-

-

Culture Conditions :

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Stock Solution :

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Working concentrations are prepared by diluting the stock solution in a complete culture medium immediately before use. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.

-

MTT Assay for Cell Viability

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product.[7] The amount of formazan is directly proportional to the number of viable cells.[8][9]

-

Cell Seeding : Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium and incubate overnight.[10]

-

Treatment : Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include wells for untreated (vehicle control) and medium-only (blank) controls.

-

Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition : Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[11]

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][9]

-

Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Data Analysis : Calculate the percentage of cell viability using the formula:

-

% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] x 100

-

LDH Assay for Cytotoxicity

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of cytotoxicity.[12]

-

Cell Seeding and Treatment : Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for maximum LDH release by adding a lysis buffer (provided in commercial kits) 45 minutes before the end of the incubation period.[13]

-

Supernatant Collection : After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[13]

-

LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

-

Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.[13]

-

Stop Reaction : Add 50 µL of the stop solution (if required by the kit) to each well.[13]

-

Absorbance Measurement : Measure the absorbance at 490 nm.[13]

-

Data Analysis : Calculate the percentage of cytotoxicity using the formula:

-

% Cytotoxicity = [(Absorbance_Treated - Absorbance_Control) / (Absorbance_Max Release - Absorbance_Control)] x 100

-

Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[14]

-

Cell Seeding and Treatment : Seed 1 x 10⁶ cells in a 6-well plate and treat with the compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24 or 48 hours.

-

Cell Harvesting : Collect both floating and adherent cells. Adherent cells are detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet twice with cold PBS.[14]

-

Staining : Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

-

Incubation : Incubate the cells for 15-20 minutes at room temperature in the dark.[6]

-

Analysis : Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[14]

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Necrotic cells : Annexin V-negative and PI-positive.

-

Data Presentation and Interpretation

Quantitative data from the initial screening should be summarized for clear interpretation and comparison. The primary metric for potency is the IC₅₀ value, which is the concentration of a compound required to inhibit cell growth by 50%.[4]

Table 1: Cytotoxicity of this compound (Hypothetical Data)

IC₅₀ values were determined after 48 hours of treatment using the MTT assay. Data are presented as mean ± standard deviation from three independent experiments.

| Cell Line | Cell Type | This compound (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) | Selectivity Index (SI)* |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.1 | 1.2 ± 0.2 | 4.8 |

| A549 | Lung Carcinoma | 18.2 ± 2.3 | 2.5 ± 0.4 | 3.3 |

| HepG2 | Hepatocellular Carcinoma | 25.6 ± 3.5 | 3.1 ± 0.5 | 2.3 |

| HEK293 | Normal Embryonic Kidney | 60.1 ± 5.8 | 8.9 ± 1.0 | - |

*Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Mode of Cell Death Induced by this compound in MCF-7 Cells (Hypothetical Data)

Cell distribution was analyzed by Annexin V/PI staining and flow cytometry after 24 hours of treatment.

| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| Compound | 12.5 (IC₅₀) | 48.9 ± 4.5 | 35.1 ± 3.8 | 16.0 ± 2.2 |

| Compound | 25.0 (2x IC₅₀) | 15.7 ± 3.3 | 55.8 ± 5.1 | 28.5 ± 4.7 |

Potential Signaling Pathways in Compound-Induced Cytotoxicity

The results from the apoptosis assay can provide initial clues about the underlying molecular mechanisms. A significant increase in the Annexin V-positive/PI-negative population suggests the induction of apoptosis. Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[16]

Intrinsic (Mitochondrial) Apoptosis Pathway

Many chemotherapeutic agents induce apoptosis via the intrinsic pathway, which is triggered by intracellular stress such as DNA damage or oxidative stress.[17][18] This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[16] This cascade results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and effector caspases like caspase-3, leading to cell death.[18]

Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which can then directly activate effector caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.[16]

Conclusion and Future Directions

This guide provides a standardized and robust methodology for the initial in vitro cytotoxicity screening of this compound. The combination of MTT, LDH, and Annexin V/PI assays delivers a multi-faceted view of the compound's biological activity, including its potency (IC₅₀), its effect on membrane integrity, and its primary mode of cell death induction.

Based on the hypothetical data presented, this compound shows promising cytotoxic activity against breast cancer cells with moderate selectivity over non-cancerous cells, primarily inducing apoptosis. A favorable outcome from this initial screen would justify proceeding to more advanced preclinical studies, including:

-

Mechanism of Action Studies : Investigating the specific molecular targets and signaling pathways (e.g., Western blot for caspase activation and Bcl-2 family proteins, cell cycle analysis).

-

Broad-Panel Screening : Testing against a wider panel of cancer cell lines to determine the spectrum of activity.

-

In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.

This systematic approach ensures that only the most promising candidates, like this compound, are advanced through the resource-intensive process of drug development.

References

- 1. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. islandscholar.ca [islandscholar.ca]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 13. cellbiologics.com [cellbiologics.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. mdpi.com [mdpi.com]

- 17. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Structural Elucidation of Novel 6-Methoxy-Chromene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of novel 6-methoxy-chromene derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details the synthetic methodologies, purification techniques, and advanced analytical methods employed to characterize these molecules. Particular focus is given to derivatives of 2-amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, which have demonstrated promising activity as inhibitors of key signaling pathways in cancer, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Synthesis of 6-Methoxy-Chromene Derivatives

A prevalent and efficient method for the synthesis of 2-amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitriles is a one-pot, three-component reaction under microwave irradiation. This approach offers advantages over classical heating methods, including significantly reduced reaction times and often higher yields.

General Experimental Protocol: Microwave-Assisted Synthesis

This protocol outlines the synthesis of 2-amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitriles.

Materials:

-

4-methoxynaphthalen-1-ol

-

Substituted aromatic aldehyde (e.g., 2-bromobenzaldehyde, 2,3-dichlorobenzaldehyde)

-

Malononitrile

-

Ethanol (absolute)

-

Piperidine

-

Microwave reactor

Procedure:

-

In a microwave reactor vial, combine 4-methoxynaphthalen-1-ol (0.01 mol), the desired aromatic aldehyde (0.01 mol), and malononitrile (0.01 mol).

-

To this mixture, add 30 mL of absolute ethanol and 0.5 mL of piperidine.[1]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 140 °C and 400 W for a period of 2 minutes.[1]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The solid product that precipitates is collected by filtration.

-

The crude product is washed with methanol and then purified by recrystallization from ethanol.[2]

Experimental Workflow for Microwave-Assisted Synthesis:

Purification

Purification of the synthesized 6-methoxy-chromene derivatives is critical for accurate structural elucidation and biological evaluation. Column chromatography followed by recrystallization is a standard and effective method.

Column Chromatography Protocol

Stationary Phase: Silica gel (60-120 mesh)

Mobile Phase (Eluent): A gradient of ethyl acetate in n-hexane is commonly used. The optimal solvent system should be determined by Thin Layer Chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the target compound.

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring even packing without air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.

-

Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor the separation using TLC.

-

Product Isolation: Combine the pure fractions containing the desired compound and remove the solvent under reduced pressure using a rotary evaporator.

Structural Elucidation Data

The structural confirmation of novel 6-methoxy-chromene derivatives relies on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for determining the chemical structure.

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded in DMSO-d₆.[1]

-

The chemical shifts (δ) are reported in parts per million (ppm).

Mass Spectrometry:

-

Electron Impact (EI) mass spectrometry is a common technique for determining the molecular weight and fragmentation pattern.

Table 1: Spectroscopic Data for Representative 2-Amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitriles

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| 2-Amino-4-(2-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | 5.33 (s, 1H, CH), 3.72 (s, 3H, OCH₃)[1] | 41.18 (CH), 55.99 (OCH₃)[1] | 407.25 (M⁺)[1] |

| 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | 5.45 (s, 1H, CH), 3.78 (s, 3H, OCH₃), 7.19 (s, 2H, NH₂)[3] | 54.50 (CH), 55.66 (OCH₃)[3] | - |

Crystallographic Data

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.

Table 2: Crystallographic Data for Representative 2-Amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitriles

| Parameter | 2-Amino-4-(2-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile[4] |

| Molecular Formula | C₂₁H₁₅BrN₂O₂ | C₂₁H₁₅FN₂O₂ |

| Molecular Weight | 407.26 g/mol | 346.35 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 6.0823 (7) | 12.6336 (4) |

| b (Å) | 16.6918 (18) | 11.9333 (3) |

| c (Å) | 17.7700 (16) | 12.0471 (4) |

| β (°) | 93.646 (9) | 113.581 (2) |

| Volume (ų) | 1800.4 (3) | 1664.56 (9) |

| Z | 4 | 4 |

Biological Activity and Signaling Pathway Inhibition

Several novel 6-methoxy-chromene derivatives have been identified as potent inhibitors of EGFR and VEGFR-2, two receptor tyrosine kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway, upon activation by ligands such as EGF, triggers a cascade of intracellular events that promote cell growth and proliferation. Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][6][7] 6-Methoxy-chromene derivatives can inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.

VEGFR-2 Signaling Pathway Inhibition

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[8] Its activation by VEGF initiates signaling cascades involving PLCγ, PI3K/Akt, and MAPK pathways, leading to endothelial cell proliferation, migration, and survival.[9][10][11] The inhibitory action of 6-methoxy-chromene derivatives on VEGFR-2 can disrupt these processes, thereby impeding tumor growth.

This technical guide provides a foundational understanding of the structural elucidation of novel 6-methoxy-chromene derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of new therapeutic agents based on this promising scaffold.

References

- 1. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile | MDPI [mdpi.com]

- 2. echemcom.com [echemcom.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Anticancer Activity of Methoxy-Substituted Chromene Carbonitrile Analogs

Introduction

Data Presentation: Cytotoxicity of Methoxy-Substituted Chromene Carbonitrile Analogs

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various methoxy-substituted chromene carbonitrile analogs against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of 2-Amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitrile Derivatives

| Compound Designation | Cancer Cell Line | IC₅₀ (µg/mL)[1] |

| 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | PC-3 (Prostate) | 2.4 ± 0.1 |

| A549 (Lung) | 3.2 ± 0.1 | |

| MCF-7 (Breast) | 4.6 ± 0.2 | |

| HCT-116 (Colon) | 5.3 ± 0.3 | |

| HepG-2 (Liver) | 6.8 ± 0.4 |

Table 2: In Vitro Cytotoxicity of 3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile Derivatives

| Compound Designation | Cancer Cell Line | IC₅₀ (µM) |

| 3-Amino-1-(4-fluorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDA-MB-231 (Breast) | 7.5 ± 0.5 |

| A549 (Lung) | 8.2 ± 0.6 | |

| HeLa (Cervical) | 9.1 ± 0.7 | |

| 3-Amino-1-(3-chlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDA-MB-231 (Breast) | 5.4 ± 0.4 |

| A549 (Lung) | 6.1 ± 0.5 | |

| HeLa (Cervical) | 7.3 ± 0.6 |

Signaling Pathways

Research suggests that methoxy-substituted chromene carbonitrile analogs exert their anticancer effects through multiple signaling pathways. A prominent mechanism involves the inhibition of key receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of these receptors disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.

Furthermore, certain analogs have been shown to induce apoptosis by increasing the levels of mitochondrial superoxide, leading to a decrease in mitochondrial membrane potential and subsequent activation of caspase-3/7. These compounds can also cause cell cycle arrest at the S and G2/M phases, thereby inhibiting cell division.

Caption: Proposed anticancer signaling pathways of methoxy-chromene analogs.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, PC-3, HCT-116, HepG-2)

-

RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the overnight culture medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis in cancer cells treated with the test compound.

Materials:

-

Human cancer cell lines

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to attach overnight.

-

Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis

This protocol is used to determine the effect of the test compound on the cell cycle distribution.

Materials:

-

Human cancer cell lines

-

Test compound

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a solution containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

-

Add PI staining solution (50 µg/mL) and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: EGFR Kinase Inhibition Assay for Chromene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, through overexpression or mutation, is a well-established driver in various cancers, making it a prime target for therapeutic intervention.[1][2][3] Chromene derivatives have emerged as a promising class of small molecules with potent inhibitory activity against EGFR.[1][4][5] This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of chromene derivatives against EGFR kinase.

EGFR Signaling Pathway and Inhibition by Chromene Derivatives

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain.[6][2] This phosphorylation event initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell growth and survival.[6][7] Chromene derivatives, as small molecule inhibitors, typically target the ATP-binding site within the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and activation of the receptor.[1][6] This inhibition effectively shuts down the downstream signaling pathways that drive tumorigenesis.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a luminescence-based kinase assay to measure the amount of ADP produced, which is directly proportional to kinase activity.[8] Commercial kits such as the ADP-Glo™ Kinase Assay are suitable for this purpose.[2][8]

Materials and Reagents:

-

Recombinant Human EGFR Kinase Domain (e.g., Sigma-Aldrich, BPS Bioscience)[1][2]

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM DTT)

-

Chromene derivatives (dissolved in 100% DMSO)

-

Positive Control Inhibitor (e.g., Erlotinib, Gefitinib)[1]

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Experimental Workflow:

Procedure:

-

Compound Preparation: Prepare serial dilutions of the chromene derivatives in 100% DMSO. A common starting concentration is 10 mM. Further dilute these stocks in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.[2]

-

Assay Plate Setup:

-

Add 5 µL of the diluted chromene derivatives or control inhibitor to the wells of a white 96-well plate.

-

Include "no inhibitor" wells for the positive control (100% kinase activity) and "no enzyme" wells for the blank (background).

-

Add 10 µL of diluted EGFR enzyme to each well, except for the "no enzyme" blank wells.

-

-

Kinase Reaction Initiation:

-

Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in the kinase assay buffer.

-

Initiate the kinase reaction by adding 10 µL of this master mix to each well. The final reaction volume will be 25 µL.

-

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

ADP Detection:

-

To stop the kinase reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate for 40 minutes at room temperature.[8]

-

-

Signal Generation:

-

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

-

Subtract the average luminescence of the "no enzyme" blank from all other measurements.

-

Calculate the percentage of inhibition for each concentration of the chromene derivative using the following formula:

% Inhibition = 100 x (1 - (Signalinhibitor / Signalno inhibitor))

-

Plot the percent inhibition against the logarithm of the chromene derivative concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

Data Presentation

The inhibitory activities of the tested chromene derivatives should be summarized in a table for clear comparison.

Table 1: Inhibitory Activity of Chromene Derivatives against EGFR Kinase

| Compound ID | EGFR WT IC50 (µM) | EGFR T790M IC50 (µM) | Reference Compound (Erlotinib) IC50 (µM) |

| Chromene-1 | 3.27 ± 0.72[1] | 1.92 ± 0.05[1] | 0.02 ± 0.003 |

| Chromene-2 | 1.4[9] | Not Tested | 0.02 ± 0.003 |

| Chromene-3 | 1.2[9] | Not Tested | 0.02 ± 0.003 |

Data presented are hypothetical examples based on literature values for similar compounds.[1][9] It is crucial to test against both wild-type (WT) and mutant forms of EGFR (e.g., T790M) to assess the selectivity and potential for overcoming resistance.[1]

Conclusion

This application note provides a comprehensive protocol for evaluating the inhibitory potential of chromene derivatives against EGFR kinase. The described in vitro assay is a robust and essential first step for the characterization of novel EGFR inhibitors, providing critical data on their potency.[6] These initial findings are crucial for guiding further preclinical development, including cell-based proliferation assays, pharmacokinetic studies, and in vivo efficacy models.[6][7]

References